Cas no 1804249-50-0 (5-Bromo-2-(2-bromopropanoyl)benzoyl chloride)
5-Bromo-2-(2-bromopropanoyl)benzoyl chloride Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-(2-bromopropanoyl)benzoyl chloride
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- Inchi: 1S/C10H7Br2ClO2/c1-5(11)9(14)7-3-2-6(12)4-8(7)10(13)15/h2-5H,1H3
- InChI Key: WPMMVRIQXQRCST-UHFFFAOYSA-N
- SMILES: BrC(C)C(C1C=CC(=CC=1C(=O)Cl)Br)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 270
- XLogP3: 4
- Topological Polar Surface Area: 34.1
5-Bromo-2-(2-bromopropanoyl)benzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013013925-250mg |
5-Bromo-2-(2-bromopropanoyl)benzoyl chloride |
1804249-50-0 | 97% | 250mg |
489.60 USD | 2021-06-25 | |
| Alichem | A013013925-500mg |
5-Bromo-2-(2-bromopropanoyl)benzoyl chloride |
1804249-50-0 | 97% | 500mg |
782.40 USD | 2021-06-25 | |
| Alichem | A013013925-1g |
5-Bromo-2-(2-bromopropanoyl)benzoyl chloride |
1804249-50-0 | 97% | 1g |
1,490.00 USD | 2021-06-25 |
5-Bromo-2-(2-bromopropanoyl)benzoyl chloride Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 5-Bromo-2-(2-bromopropanoyl)benzoyl chloride
Comprehensive Overview of 5-Bromo-2-(2-bromopropanoyl)benzoyl chloride (CAS No. 1804249-50-0)
5-Bromo-2-(2-bromopropanoyl)benzoyl chloride (CAS No. 1804249-50-0) is a highly specialized organic compound widely utilized in pharmaceutical and agrochemical research. This compound belongs to the class of benzoyl chloride derivatives, which are pivotal intermediates in the synthesis of various bioactive molecules. Its unique structure, featuring both bromine substituents and a reactive acyl chloride group, makes it a versatile building block for constructing complex molecular architectures.
The growing interest in 5-Bromo-2-(2-bromopropanoyl)benzoyl chloride is driven by its applications in drug discovery and material science. Researchers are increasingly focusing on halogenated compounds due to their enhanced reactivity and potential in targeted therapies. For instance, bromine-containing compounds like this are often explored for their role in kinase inhibition and cancer research, aligning with current trends in precision medicine.
From a synthetic chemistry perspective, CAS No. 1804249-50-0 serves as a critical intermediate in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are fundamental in creating biaryl structures, which are prevalent in many FDA-approved drugs. The compound’s acyl chloride moiety also facilitates amide bond formation, a key step in peptide synthesis and proteomics research.
In the context of green chemistry, there is rising demand for efficient and sustainable methods to handle halogenated intermediates like 5-Bromo-2-(2-bromopropanoyl)benzoyl chloride. Innovations in catalytic processes and solvent-free reactions are being explored to minimize environmental impact while maintaining high yields. This aligns with the broader industry shift toward eco-friendly synthesis.
Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are essential for characterizing CAS No. 1804249-50-0. Purity and stability are critical factors, especially when the compound is used in high-throughput screening or combinatorial chemistry. Researchers often inquire about optimal storage conditions—typically under inert atmospheres at low temperatures—to preserve its reactivity.
The compound’s relevance extends to agrochemical innovation, where halogenated benzoyl derivatives are key to developing new pesticides and herbicides. With increasing global focus on food security and sustainable agriculture, 5-Bromo-2-(2-bromopropanoyl)benzoyl chloride is being studied for its potential in creating next-generation crop protection agents.
In summary, 5-Bromo-2-(2-bromopropanoyl)benzoyl chloride (CAS No. 1804249-50-0) is a multifaceted compound with significant applications across pharmaceuticals, materials science, and agrochemicals. Its role in advancing drug discovery and sustainable chemistry underscores its importance in modern research. As the scientific community continues to explore its potential, this compound remains a valuable asset in the toolkit of synthetic chemists and industrial researchers alike.
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